molecular formula C20H18N2O4 B5040125 N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide

Cat. No.: B5040125
M. Wt: 350.4 g/mol
InChI Key: XQCLTYPOZCMODB-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide is a synthetic organic compound with a complex molecular structure It features a morpholine ring attached to a phenyl group, which is further connected to a chromene ring system with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene ring system, followed by the introduction of the carboxamide group and the morpholine-phenyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl or morpholine rings.

Scientific Research Applications

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine-containing molecules and chromene derivatives. Examples include:

  • N-(4-morpholin-4-ylphenyl)cyclopropanecarboxamide
  • 2-(2,4-Dichlorophenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide
  • 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines

Uniqueness

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-17-13-19(26-18-4-2-1-3-16(17)18)20(24)21-14-5-7-15(8-6-14)22-9-11-25-12-10-22/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCLTYPOZCMODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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